ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound that contains an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include heating the reactants in a microwave reactor at elevated temperatures, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[1,2-a]pyridine core are replaced with other groups.
Scientific Research Applications
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, resulting in its therapeutic effects .
Comparison with Similar Compounds
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other similar compounds, such as:
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another compound with the imidazo[1,2-a]pyridine scaffold used for its therapeutic properties.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
ethyl N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-14(18)16-13-12(10-6-5-9-20-10)15-11-7-3-4-8-17(11)13/h3-9H,2H2,1H3,(H,16,18) |
InChI Key |
AEIVETDGHMWTRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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